![molecular formula C18H19N5O2 B2503946 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034251-71-1](/img/structure/B2503946.png)

2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

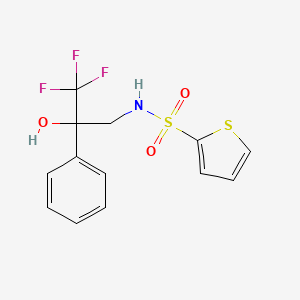

The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a heterocyclic compound that features a benzimidazole ring, a pyrazine moiety, and a piperidine ring. This structure suggests potential biological activity, given the prevalence of these moieties in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related benzimidazole compounds has been reported in the literature. For instance, the synthesis of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was achieved via N-alkylation of 2-(pyridin-2-yl)-1H-benzo[d]imidazole, indicating that similar strategies could be employed for the synthesis of this compound . Additionally, electrochemical synthesis methods have been used to generate arylthiobenzazoles from related compounds, suggesting that electrochemical techniques might be applicable for the synthesis or functionalization of the compound .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-vis spectroscopy, as well as single-crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of this compound, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

Benzimidazole compounds can participate in various chemical reactions. For example, electrochemical oxidation can lead to the formation of p-quinone imine intermediates that undergo Michael addition with nucleophiles . This suggests that the compound may also undergo similar reactions, potentially leading to a variety of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by their molecular structure. Quantum chemical calculations, such as those performed using DFT/B3LYP methods, can predict these properties and provide a theoretical characterization that supports experimental data . Such calculations could be applied to this compound to predict its reactivity, stability, and potential interactions with biological targets.

Relevant Case Studies

While the provided data does not include case studies specific to this compound, related benzimidazole compounds have been evaluated for their antioxidant and antimicrobial activities . These studies could serve as a basis for investigating the biological activities of the compound , and the methods used could be adapted to assess its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Research has been conducted on the synthesis of related heterocyclic compounds, including thiadiazoles, pyrazolines, and benzimidazoles, which possess significant antimicrobial and antitumor properties. For example, the synthesis of thiadiazoles and pyrazolines from related ethanone derivatives has been investigated for their potential antimicrobial activity against various strains of bacteria and fungi, as well as for antitumor applications (Mahmoud M. Abdelall, 2014; N. Desai, D. Pandya, D. Vaja, 2017).

Antimicrobial and Antifungal Activities

Some derivatives have been synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as strains of fungi. For instance, compounds bearing benzimidazole and pyrazoline motifs were found to exhibit significant antimicrobial activity (N. Desai, D. Pandya, D. Vaja, 2017). Additionally, specific derivatives demonstrated moderate antifungal activity against strains of Candida (M. G. Mamolo, D. Zampieri, V. Falagiani, L. Vio, E. Banfi, 2003).

properties

IUPAC Name |

2-(benzimidazol-1-yl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c24-18(12-23-13-21-15-5-1-2-6-16(15)23)22-9-3-4-14(11-22)25-17-10-19-7-8-20-17/h1-2,5-8,10,13-14H,3-4,9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXZHRWIVSKNHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C32)OC4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2503866.png)

![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2503867.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2503868.png)

![N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine](/img/structure/B2503869.png)

![3-(2-(azepan-1-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2503871.png)

![N-(benzo[d]thiazol-2-yl)-5-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2503872.png)

![N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B2503876.png)

![N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide](/img/structure/B2503877.png)

![6-Chloro-N-[[1-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2503882.png)

![(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B2503885.png)